1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate
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Overview
Description
1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26374 g/mol . This compound is known for its unique structure, which includes a benzodioxole ring fused with a methylbutyrate group. It is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate typically involves the esterification of 1,3-benzodioxole-5-methanol with 2-methylbutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 1,3-Benzodioxol-5-ylmethyl 2-methylbutanoic acid.
Reduction: 1,3-Benzodioxol-5-ylmethyl 2-methylbutanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar in structure but contains an amine group instead of an ester group.
1,3-Benzodioxol-5-ylmethyl 2-methylbutanoic acid: The oxidized form of 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate.
1,3-Benzodioxol-5-ylmethyl 2-methylbutanol: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
84604-43-3 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 2-methylbutanoate |
InChI |
InChI=1S/C13H16O4/c1-3-9(2)13(14)15-7-10-4-5-11-12(6-10)17-8-16-11/h4-6,9H,3,7-8H2,1-2H3 |
InChI Key |
BDQVWTJEMUNXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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